5-Ethyl-2-methylpyridine
Overview
Description
5-Ethyl-2-methylpyridine is an organic compound with the molecular formula C₈H₁₁N. It is one of several isomeric pyridines with this formula and is of interest due to its efficient preparation from simple reagents and its role as a precursor to nicotinic acid, a form of vitamin B₃. This compound is a colorless liquid with a sharp, penetrating aromatic odor .
Mechanism of Action
Target of Action
5-Ethyl-2-methylpyridine, also known as 5-Ethyl-2-picoline, is an organic compound with the formula (C2H5)(CH3)C5H3N . It is a derivative of pyridine and is one of the components that contribute to the nutty, roasted aroma in the Parmigiano-Reggiano cheese . .
Mode of Action
It is associated with Maillard reaction chemistry and sugar thermal degradation processes The Maillard reaction is a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor
Biochemical Pathways
This compound is produced by the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia . This conversion is an example of a structurally complex compound efficiently made from simple precursors. Under related conditions, the condensation of acetaldehyde and ammonia delivers 2-picoline .
Pharmacokinetics
It is known that the compound is a colorless liquid with a density of 0919 g/mL at 25 °C (lit) . It has a boiling point of 178 °C (lit.) and is soluble in water at a concentration of 1.2g/100 mL . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
It is known that the compound contributes to the nutty, roasted aroma in the parmigiano-reggiano cheese , suggesting that it may have sensory effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its volatility, indicated by a vapor density of 4.2 (vs air) , suggests that it may be highly mobile in the environment. . These properties could influence its environmental distribution and potentially its biological activity.
Biochemical Analysis
Biochemical Properties
It is known to contribute to the nutty, roasted aroma in Parmigiano-Reggiano cheese . It is associated with Maillard reaction chemistry and sugar thermal degradation processes .
Cellular Effects
It is known to cause irritation to the respiratory tract . It is also corrosive to the skin and eyes .
Molecular Mechanism
It is produced by the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia . Oxidation of 5-ethyl-2-methylpyridine with nitric acid gives nicotinic acid via the decarboxylation of 2,5-pyridinedicarboxylic acid .
Temporal Effects in Laboratory Settings
It is known to be combustible and gives off irritating or toxic fumes (or gases) in a fire .
Dosage Effects in Animal Models
Like most alkylpyridines, the LD50 of this compound is modest, being 368 mg/kg (oral, rat) .
Metabolic Pathways
It is known to be a precursor to nicotinic acid, a form of vitamin B3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethyl-2-methylpyridine is typically synthesized through the condensation of paraldehyde (a derivative of acetaldehyde) and ammonia. The reaction can be represented as follows: [ 4 \text{CH}_3\text{CHO} + \text{NH}_3 \rightarrow (\text{C}_2\text{H}_5)(\text{CH}_3)\text{C}_5\text{H}_3\text{N} + 4 \text{H}_2\text{O} ] This conversion is an example of a structurally complex compound efficiently made from simple precursors .
Industrial Production Methods: In industrial settings, the preparation involves heating a mixture of paraldehyde, aqueous ammonium hydroxide, and ammonium acetate in a steel reaction vessel at 230°C for one hour. The reaction mixture is then cooled, and the non-aqueous layer is separated and purified through fractional distillation under reduced pressure .
Types of Reactions:
Substitution: It can participate in various substitution reactions typical of pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as the oxidizing agent.
Substitution: Conditions vary depending on the specific substitution reaction but often involve halogenating agents or other electrophiles.
Major Products:
Oxidation: Nicotinic acid.
Substitution: Various substituted pyridines depending on the reagents used.
Scientific Research Applications
5-Ethyl-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of nicotinic acid, an important compound in the vitamin B₃ family.
Biology and Medicine: Its derivatives are studied for potential biological activities and therapeutic applications.
Industry: It is associated with Maillard reaction chemistry and sugar thermal degradation processes.
Comparison with Similar Compounds
- 2-Methyl-5-ethylpyridine
- 3-Ethyl-6-methylpyridine
- 5-Ethyl-2-picoline
Comparison: 5-Ethyl-2-methylpyridine is unique due to its efficient preparation from simple reagents and its role as a convenient precursor to nicotinic acid. Other similar compounds may have different preparation methods and applications but share the pyridine ring structure .
Properties
IUPAC Name |
5-ethyl-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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InChI |
InChI=1S/C8H11N/c1-3-8-5-4-7(2)9-6-8/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSLROIKFLNUIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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Record name | 5-ETHYL-2-METHYLPYRIDINE | |
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DSSTOX Substance ID |
DTXSID7021861 | |
Record name | 5-Ethyl-2-methylpyridine | |
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Molecular Weight |
121.18 g/mol | |
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Physical Description |
2-methyl-5-ethylpyridine appears as a colorless to yellow liquid. Insoluble in water and more dense than water. Hence sinks in water. Contact may slightly irritate the skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Colorless liquid with a sharp, penetrating odor; [Hawley] Colorless or pale yellow liquid; [MSDSonline], Liquid, COLOURLESS LIQUID., Colourless liquid; Sharp penetrating aromatic aroma | |
Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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Record name | 2-Methyl-5-ethylpyridine | |
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Record name | 5-Ethyl-2-methylpyridine | |
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Record name | 5-ETHYL-2-METHYLPYRIDINE | |
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Boiling Point |
352 °F at 760 mmHg (USCG, 1999), 177.8 °C @ 747 mm Hg, 172.00 to 175.00 °C. @ 760.00 mm Hg, 178.3 °C | |
Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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Record name | 5-Ethyl-2-methylpyridine | |
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Flash Point |
155 °F (USCG, 1999), 68 °C, 155 °F, 68 °C (OPEN CUP), 68 °C o.c. | |
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Record name | 2-Methyl-5-ethylpyridine | |
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Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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Solubility |
Sol in alc, ether, benzene, dilute acids, concn sulfuric acid, Very soluble in acetone, In water, 1.2 g/100 ml @ 29 °C, 12 mg/mL at 20 °C, Solubility in water, g/l at 20 °C: 12 (moderate), Slightly soluble in water and fat, Soluble (in ethanol) | |
Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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Record name | 5-Ethyl-2-methylpyridine | |
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Record name | 5-ETHYL-2-METHYLPYRIDINE | |
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Record name | 5-Ethyl-2-methylpyridine | |
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Density |
0.922 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.9184 @ 23 °C/4 °C, Density (at 20 °C): 0.92 g/cm³, Relative density of the vapour/air-mixture at °C (air = 1): 1.01, 0.917-0.923 | |
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Record name | 5-Ethyl-2-methylpyridine | |
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Vapor Density |
4.2 (AIR= 1), Relative vapor density (air = 1): 4.2 | |
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Vapor Pressure |
5.17 mmHg (USCG, 1999), 1.43 [mmHg], 1.43 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.191 | |
Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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Impurities |
Picolines and other substituted pyridines are by-products | |
Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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Color/Form |
Colorless liquid | |
CAS No. |
104-90-5 | |
Record name | 2-METHYL-5-ETHYLPYRIDINE | |
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Record name | 5-Ethyl-2-methylpyridine | |
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Record name | 2-Methyl-5-ethylpyridine | |
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Record name | 5-Ethyl-2-methylpyridine | |
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Record name | 5-Ethyl-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7021861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethyl-2-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.955 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-ETHYL-2-METHYLPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WG205CGK3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-METHYL-5-ETHYLPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 5-Ethyl-2-methylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 5-ETHYL-2-METHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-94.5 °F (USCG, 1999), -70.3 °C (freezing point), -70.9 °C, -70 °C | |
Record name | 2-METHYL-5-ETHYLPYRIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1107 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2-METHYL-5-ETHYLPYRIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5137 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 5-Ethyl-2-methylpyridine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029729 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 5-ETHYL-2-METHYLPYRIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1772 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.